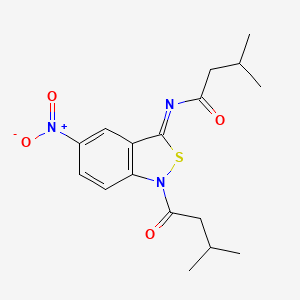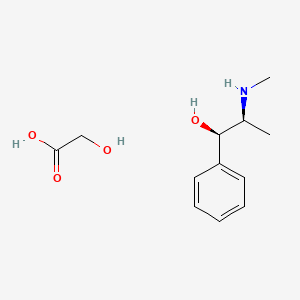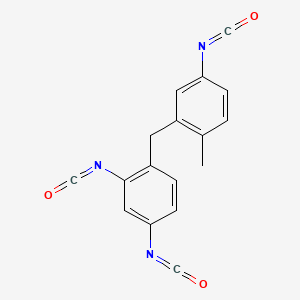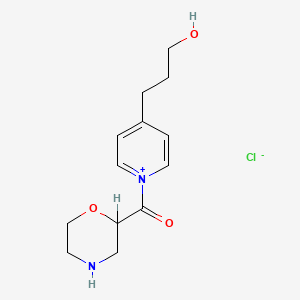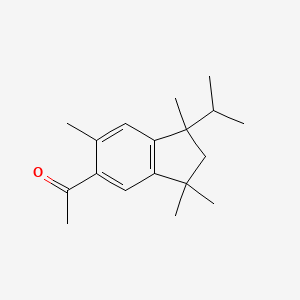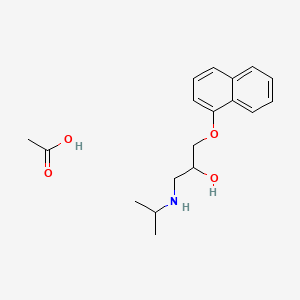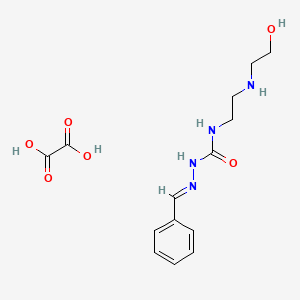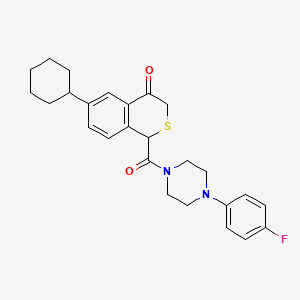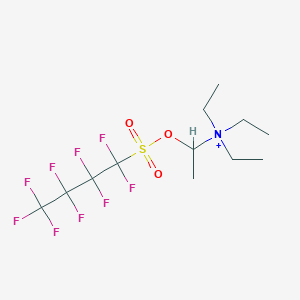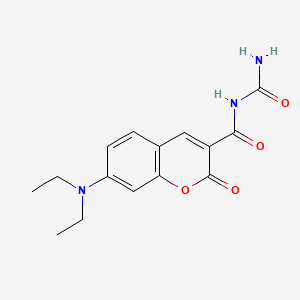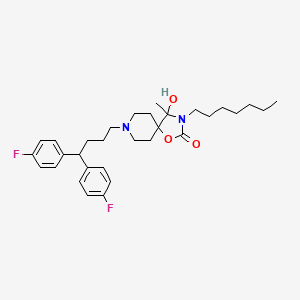
1H-Imidazole, 1-((4-chlorophenyl)(4-(2-chlorophenyl)-1H-pyrrol-3-yl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 1-((4-chlorophenyl)(4-(2-chlorophenyl)-1H-pyrrol-3-yl)methyl)- is a complex organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-((4-chlorophenyl)(4-(2-chlorophenyl)-1H-pyrrol-3-yl)methyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Imidazole Ring Formation: The imidazole ring can be formed by the condensation of glyoxal, formaldehyde, and ammonia or an amine.
Coupling Reactions: The final step involves coupling the chlorophenyl and pyrrolyl groups with the imidazole ring through a series of nucleophilic substitution or cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazole, 1-((4-chlorophenyl)(4-(2-chlorophenyl)-1H-pyrrol-3-yl)methyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation Products: Oxides and hydroxylated derivatives.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Compounds with substituted functional groups.
Applications De Recherche Scientifique
1H-Imidazole, 1-((4-chlorophenyl)(4-(2-chlorophenyl)-1H-pyrrol-3-yl)methyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1H-Imidazole, 1-((4-chlorophenyl)(4-(2-chlorophenyl)-1H-pyrrol-3-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, and cell division.
Comparaison Avec Des Composés Similaires
- 1H-Imidazole, 1-((4-bromophenyl)(4-(2-bromophenyl)-1H-pyrrol-3-yl)methyl)-
- 1H-Imidazole, 1-((4-fluorophenyl)(4-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-
- 1H-Imidazole, 1-((4-methylphenyl)(4-(2-methylphenyl)-1H-pyrrol-3-yl)methyl)-
Comparison: Compared to its similar compounds, 1H-Imidazole, 1-((4-chlorophenyl)(4-(2-chlorophenyl)-1H-pyrrol-3-yl)methyl)- is unique due to the presence of chlorine atoms, which can influence its chemical reactivity, biological activity, and physical properties. The chlorinated compound may exhibit different solubility, stability, and interaction with biological targets compared to its brominated, fluorinated, or methylated analogs.
Propriétés
Numéro CAS |
170938-62-2 |
|---|---|
Formule moléculaire |
C20H15Cl2N3 |
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
1-[(4-chlorophenyl)-[4-(2-chlorophenyl)-1H-pyrrol-3-yl]methyl]imidazole |
InChI |
InChI=1S/C20H15Cl2N3/c21-15-7-5-14(6-8-15)20(25-10-9-23-13-25)18-12-24-11-17(18)16-3-1-2-4-19(16)22/h1-13,20,24H |
Clé InChI |
RLRHBWNNGBDKCM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CNC=C2C(C3=CC=C(C=C3)Cl)N4C=CN=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


